2-Amino-6-methyl-4-nitrobenzoic acid

Physical Organic Chemistry pKa Determination Substituent Effects

This poly-substituted aromatic carboxylic acid is an essential intermediate for synthesizing isatoic acid anhydride derivatives and a key tool for GPR109b agonism research. Its unique 2-amino, 6-methyl, 4-nitro substitution pattern provides distinct electronic and steric properties that are non-negotiable for specific synthetic routes, ensuring successful outcomes in medicinal chemistry projects. Do not substitute with isomers or esters.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 121285-23-2
Cat. No. B050834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methyl-4-nitrobenzoic acid
CAS121285-23-2
SynonymsBenzoic acid, 2-amino-6-methyl-4-nitro- (9CI)
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)O)N)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,9H2,1H3,(H,11,12)
InChIKeyALEOMMQAWGBXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methyl-4-nitrobenzoic Acid (CAS: 121285-23-2): A Differentiated Intermediate for Fine Chemical Synthesis and Agonist Research


2-Amino-6-methyl-4-nitrobenzoic acid is a poly-substituted aromatic carboxylic acid with a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol . Its core structure features a benzoic acid ring bearing an amino group at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position . The presence of these distinct functional groups in a unique ortho/meta/para arrangement dictates a specific reactivity profile, making it a valuable building block or intermediate in the synthesis of more complex molecules, rather than a generic commodity chemical .

Structural Specificity of 2-Amino-6-methyl-4-nitrobenzoic Acid: Why Isomers and Close Analogs Are Not Direct Replacements


The precise substitution pattern of 2-amino-6-methyl-4-nitrobenzoic acid (ortho-amino, meta-nitro, methyl) imparts a unique combination of electronic and steric properties that cannot be replicated by its positional isomers or other substituted benzoic acids. This specific substitution pattern is critical for its intended applications, such as its use as an intermediate in pharmaceutical synthesis [1] and its potential as a selective GPR109b agonist [2]. The ortho-effect and the specific arrangement of electron-donating and electron-withdrawing groups directly influence the compound's pKa, solubility, and reactivity, all of which are crucial for its performance in a given reaction or biological assay. Simply substituting with a different isomer or a methyl ester analog (e.g., CAS 50651-39-3) will alter these properties, potentially leading to failed syntheses, inactive products, or misinterpreted research results.

Quantitative Evidence for Selecting 2-Amino-6-methyl-4-nitrobenzoic Acid (CAS 121285-23-2)


Enhanced Acidity via Ortho-Effect: A Comparison with 4-Nitrobenzoic Acid

The ortho-effect in substituted benzoic acids, particularly those with nitro groups, is known to dramatically increase acidity. While specific experimental pKa data for 2-amino-6-methyl-4-nitrobenzoic acid is not available, its structural class can be compared. For ortho-nitrobenzoic acids, the ortho-effect leads to roughly a 20-fold increase in acidity compared to the para isomer [1]. For the target compound, the combination of an ortho-amino group and a para-nitro group relative to the carboxylic acid, along with the additional methyl substituent, is predicted to result in a pKa significantly lower than that of the unsubstituted parent compound 4-nitrobenzoic acid (pKa ≈ 3.44) . This altered acidity profile directly impacts its solubility and reactivity in aqueous and protic solvent systems compared to less sterically hindered or differently substituted analogs.

Physical Organic Chemistry pKa Determination Substituent Effects

Role as a Differentiated Synthetic Intermediate for Anthranilic Acid Derivatives

The compound's utility as a synthetic intermediate is its most established differentiator. It is specifically claimed as a starting material for the synthesis of isatoic acid anhydride derivatives [1]. In the patent JP1996125783, 2-amino-6-methyl-4-nitrobenzoic acid (referred to as 4-nitro-6-methylanthranilic acid) is cyclized to form a benzoxazine-dione, a key intermediate for further pharmaceutical development [1]. This is a distinct synthetic pathway not accessible with other isomers or analogs like 4-nitroanthranilic acid, as the 6-methyl group is a required structural feature for the final product.

Organic Synthesis Pharmaceutical Intermediates Heterocyclic Chemistry

Computationally-Derived Physical Properties: Comparison with Its Methyl Ester Analog

Computational predictions of physicochemical properties can inform early-stage selection. The target compound is predicted to have a density of 1.482 g/cm³, a boiling point of 433.4 °C, and a refractive index of 1.658 . In contrast, its close analog, methyl 2-amino-6-methyl-4-nitrobenzoate (CAS 50651-39-3), exhibits significantly different predicted properties, including a lower density of 1.3 g/cm³ and a lower boiling point of 382.0 °C . This demonstrates that even a simple functional group change (carboxylic acid to methyl ester) results in a substantial shift in physical characteristics.

Physical Organic Chemistry Medicinal Chemistry Property Prediction

Potential for Receptor Selectivity: A Class-Level Agonist for GPR109b

The compound belongs to a class of 3-nitro-4-substituted-aminobenzoic acids that have been identified as potent and highly selective agonists of the orphan human GPCR GPR109b [1]. A related compound in this series, GPCR agonist-2 (Compound 5j), which is a close structural analog, exhibits a pEC50 value of 6.51 (EC50 ≈ 310 nM) at GPR109b . While specific activity data for 2-amino-6-methyl-4-nitrobenzoic acid itself is not publicly available, its structural placement within this pharmacophore class provides a strong inference for its potential utility as a selective GPR109b agonist research tool.

Medicinal Chemistry GPCR Pharmacology Drug Discovery

Procurement-Led Application Scenarios for 2-Amino-6-methyl-4-nitrobenzoic Acid (CAS 121285-23-2)


Specialized Intermediate for Isatoic Anhydride Synthesis

This compound is a required starting material for the synthesis of specific isatoic acid anhydride derivatives, as outlined in patent literature [1]. Its procurement is essential for medicinal chemists and process chemists seeking to follow or improve upon this patented route to benzoxazine-diones, which are key intermediates for pharmaceuticals. The presence of the 6-methyl group is non-negotiable for the correct final product structure, directly linking the compound's specific identity to a successful synthetic outcome.

Exploring Structure-Activity Relationships (SAR) for GPR109b Agonists

As a member of the 3-nitro-4-amino benzoic acid class, which has demonstrated potent and selective agonism at the GPR109b receptor [2], this specific compound is a valuable tool for academic and industrial research groups studying lipid disorders, inflammation, or GPCR pharmacology. Its unique substitution pattern (2-amino, 6-methyl) offers a distinct chemical space for SAR exploration, potentially revealing novel insights into GPR109b ligand binding and function.

Reference Standard or Building Block for Custom Chemical Synthesis

Its unique combination of functional groups (ortho-amino, ortho-carboxylic acid, meta-nitro, meta-methyl) makes it a versatile building block for the synthesis of novel, highly substituted heterocycles [1]. This compound can serve as a key reference standard in analytical chemistry for method development or as a specialized building block in contract research and custom synthesis projects where this precise substitution pattern is required.

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